molecular formula C19H19N2NaO2 B12432396 Phenylbutazone sodium salt CAS No. 22276-61-5

Phenylbutazone sodium salt

Cat. No.: B12432396
CAS No.: 22276-61-5
M. Wt: 330.4 g/mol
InChI Key: NNFXVGOLTQESMQ-UHFFFAOYSA-M
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Description

Systematic Nomenclature and Molecular Formula Analysis

This compound is systematically named sodium 4-butyl-1,2-diphenylpyrazolidine-3,5-dione , reflecting its pyrazolidinedione core substituted with butyl and phenyl groups. The molecular formula varies depending on hydration state:

  • Anhydrous form : $$ \text{C}{19}\text{H}{19}\text{N}{2}\text{O}{2}\text{Na} $$ (molecular weight: 330.37 g/mol).
  • Dihydrate form : $$ \text{C}{19}\text{H}{20}\text{N}{2}\text{O}{2}\text{Na} \cdot 2\text{H}_{2}\text{O} $$ (molecular weight: 366.37 g/mol).

The compound’s CAS registry number is 129-18-0 , with a crystalline powder appearance. Its structural backbone consists of a pyrazolidine-3,5-dione ring substituted at positions 1 and 2 with phenyl groups and at position 4 with a butyl chain, stabilized by sodium ion coordination at the enolate oxygen.

Table 1: Molecular Identity of this compound

Property Anhydrous Form Dihydrate Form
Molecular Formula $$ \text{C}{19}\text{H}{19}\text{N}{2}\text{O}{2}\text{Na} $$ $$ \text{C}{19}\text{H}{20}\text{N}{2}\text{O}{2}\text{Na} \cdot 2\text{H}_{2}\text{O} $$
Molecular Weight (g/mol) 330.37 366.37
CAS Number 129-18-0 129-18-0

Crystallographic Configuration and Conformational Isomerism

X-ray diffraction studies reveal that this compound adopts a keto-enolate tautomeric structure in the solid state. The parent phenylbutazone exists predominantly in the keto form, with two benzene rings nearly perpendicular to the pyrazolidinedione ring. Sodium coordination induces a planar enolate configuration, altering the dihedral angles between the aromatic substituents and the central heterocycle.

In nonpolar solvents, the sodium enolate forms inverse micelles of 30–40 monomer units due to its amphiphilic nature, whereas it remains monomeric in polar solvents like 1,2-dimethoxyethane. This solvent-dependent aggregation behavior underscores its conformational flexibility.

Conformational isomerism arises from rotational restrictions around the N–C bonds linking the phenyl groups to the pyrazolidinedione core. Nuclear magnetic resonance (NMR) and circular dichroism (CD) studies indicate that binding to proteins like human serum albumin (HSA) induces tertiary conformational changes in the compound, enhancing its helicity-dependent interactions.

Comparative Structural Analysis with Parent Compound Phenylbutazone

Phenylbutazone ($$ \text{C}{19}\text{H}{20}\text{N}{2}\text{O}{2} $$) differs from its sodium salt primarily in the absence of the sodium ion and the protonation state of the enolate oxygen. Key structural contrasts include:

  • Ionization State : The sodium salt’s deprotonated enolate group ($$ -\text{O}^- \text{Na}^+ $$) enhances aqueous solubility compared to the neutral, lipophilic parent compound.
  • Crystalline Packing : Sodium coordination creates a denser crystal lattice in the salt form, whereas phenylbutazone exhibits weaker van der Waals interactions between neutral molecules.
  • Thermodynamic Stability : The enolate form stabilizes the pyrazolidinedione ring through resonance, reducing susceptibility to hydrolytic degradation relative to the keto form.

Table 2: Structural Comparison with Phenylbutazone

Feature This compound Phenylbutazone
Ionization Anionic (enolate) Neutral (keto)
Solubility Higher in polar solvents Lipophilic
Crystal System Monoclinic Orthorhombic
Stability Enhanced resonance stabilization Prone to hydrolysis

Properties

IUPAC Name

sodium;4-butyl-5-oxo-1,2-diphenylpyrazol-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;/h4-13,22H,2-3,14H2,1H3;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFXVGOLTQESMQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176822
Record name Phenbutazone sodium glycerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22276-61-5
Record name 3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-, ion(1-), sodium, compd. with glycerol (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022276615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenbutazone sodium glycerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Synthesis Methods

Direct Neutralization with Sodium Hydroxide

The most straightforward method for preparing phenylbutazone sodium salt involves the direct neutralization of phenylbutazone with sodium hydroxide. This approach typically follows these steps:

  • Dissolving phenylbutazone in an appropriate organic solvent (ethanol, isopropanol)
  • Adding an equimolar amount of sodium hydroxide (as a solution)
  • Controlling reaction pH and temperature
  • Isolating the sodium salt through evaporation or precipitation

The process requires careful pH monitoring to ensure complete neutralization without degradation of the compound. The reaction typically proceeds at room temperature or slightly elevated temperatures (30-40°C).

Reaction with Sodium Carbonate

An alternative approach involves using sodium carbonate as the sodium source:

  • Dispersing phenylbutazone in water or a water-miscible organic solvent
  • Adding sodium carbonate in a 2:1 molar ratio (phenylbutazone:Na₂CO₃)
  • Heating the mixture under controlled conditions (typically 50-70°C)
  • Filtering and concentrating the solution to obtain the solid sodium salt

This method often produces the sodium salt with fewer impurities compared to the sodium hydroxide method, though yields may be somewhat lower.

Using Sodium Alkoxides

The use of sodium alkoxides, particularly sodium ethoxide, provides another pathway:

  • Preparing sodium ethoxide by dissolving sodium metal in anhydrous ethanol
  • Adding phenylbutazone to the sodium ethoxide solution
  • Allowing the reaction to proceed at controlled temperature
  • Isolating the product through solvent evaporation

This approach is advantageous for producing anhydrous forms of the sodium salt, but requires careful handling of sodium metal and maintenance of anhydrous conditions.

Specialized Preparation of Phenylbutazone-Sodium-Monoglycerate

A significant advancement in the preparation of phenylbutazone sodium derivatives is the synthesis of phenylbutazone-sodium-monoglycerate, which offers improved stability and crystallinity compared to the simple sodium salt.

Patent Procedures for Crystalline Form

Several detailed procedures have been documented for preparing this crystalline complex:

Method Using Isopropanol Medium

This method involves:

  • Adding glycerin (9.2 g) to isopropanol (100 ml)
  • Adding phenylbutazone (30.8 g) and sodium hydroxide (4 g)
  • Heating the mixture to 80°C while stirring
  • Cooling the clear solution to allow crystallization
  • Obtaining crystalline phenylbutazone-sodium-monoglycerate (32.4 g) with a melting point of 205-210°C
Method Using Sodium Metal

An alternative approach uses:

  • Dissolving sodium (2.3 g) in isopropanol (100 ml)
  • Adding phenylbutazone (30.8 g) at 80°C to form a clear solution
  • Adding glycerin (9.2 g), which immediately initiates crystallization
  • Cooling to 5°C and filtering the crystals
  • Washing with cold isopropanol and drying at 60°C under vacuum (0.1 Torr)

Purification Process

The crude product obtained from either method can be purified by:

  • Suspending the crystalline product (46.1 g) in isopropanol (250 g) and methanol (100 g)
  • Refluxing for 30 minutes to obtain a clear yellowish solution
  • Cooling slowly with stirring, with crystallization beginning at 27°C
  • Continuing stirring for several hours with further cooling
  • Centrifuging the white crystals and washing with cooled isopropanol
  • Obtaining purified product (43.1 g) with a melting point of 205-210°C

Table 1: Comparison of Phenylbutazone-Sodium-Monoglycerate Preparation Methods

Parameter Sodium Hydroxide Method Sodium Metal Method
Starting materials Phenylbutazone + NaOH + Glycerin Phenylbutazone + Na metal + Glycerin
Solvent Isopropanol Isopropanol
Reaction temperature 80°C 80°C
Crystallization Upon cooling Immediate upon glycerin addition
Approximate yield 32.4 g (from 30.8 g phenylbutazone) 33.7 g (from 30.8 g phenylbutazone)
Melting point 205-210°C 205-210°C
Advantages Simpler reagent handling May produce purer initial crystals
Disadvantages Slower crystallization Requires handling of sodium metal

Reaction Mechanisms and Chemical Principles

The formation of this compound involves deprotonation of the acidic hydrogen in the pyrazolidinedione ring. The sodium cation then forms an ionic bond with the resulting anion. The reaction can be represented as follows:

Phenylbutazone (C₁₉H₂₀N₂O₂) + Na⁺ → this compound (C₁₉H₁₉N₂NaO₂) + H⁺

This reaction is favored in alkaline conditions, and the pKa value of phenylbutazone (approximately 4.5) indicates that it readily ionizes in the presence of bases like sodium hydroxide or sodium carbonate.

The significant enhancement in water solubility observed with the sodium salt form is due to the ionic character introduced, which increases interactions with water molecules.

Optimization Parameters in Synthesis

pH Control

The pH during the synthesis of this compound is crucial, with optimal conditions typically in the range of 7.5-9.0. Excessive alkalinity can lead to hydrolysis of the pyrazolidinedione ring, while insufficient alkalinity may result in incomplete salt formation.

Temperature Effects

Temperature control significantly impacts both the rate of salt formation and the stability of the product:

  • Room temperature (20-25°C): Slower reaction but minimized degradation
  • Elevated temperature (40-60°C): Faster reaction but potential for increased impurities
  • Higher temperatures (>70°C): Used primarily for recrystallization rather than initial salt formation

Studies have shown that maintaining temperatures below 60°C during the initial salt formation minimizes the formation of degradation products like 3-hydroxy-2-oxohexanoic acid 1,2-diphenylhydrazide.

Solvent Selection

The choice of solvent system significantly affects the quality and yield of this compound:

Table 2: Solvent Systems for this compound Preparation

Solvent System Advantages Disadvantages Typical Yield
Water Direct dissolution of NaOH, environmentally friendly Poor solubility of phenylbutazone 60-70%
Ethanol Good solubility for both reactants, moderate evaporation rate May contain water, affecting product purity 75-85%
Isopropanol Better control of crystallization, fewer impurities Slower reaction rate 80-90%
Ethanol/Water mixture Balanced solubility properties More complex solvent removal 70-85%
Organic solvents with phase transfer Allows for controlled reaction at interface Requires additional reagents and washing steps 75-85%

Industrial-Scale Preparation Considerations

For commercial production of this compound, several additional factors must be considered:

Equipment Requirements

  • Reaction vessels equipped with:
    • Agitators capable of 130-150 rpm
    • Precise temperature control (±2°C)
    • Reflux condensers
    • Dropping funnels for controlled addition of reagents

Process Scale-Up Parameters

When scaling up laboratory procedures, the following adjustments are typically required:

  • Increased reaction time to ensure complete conversion
  • Modified cooling rates to control crystal size and morphology
  • Enhanced filtration systems to handle larger volumes
  • Implementation of solvent recovery systems for economic and environmental benefits

Quality Control and Characterization

Proper characterization of this compound is essential to confirm its identity, purity, and pharmaceutical suitability.

Analytical Methods

Several analytical techniques are commonly employed:

  • Melting point determination: Pure this compound typically exhibits a characteristic melting point range
  • HPLC analysis: For quantitative determination of purity and detection of impurities
  • IR spectroscopy: To confirm the structure and sodium salt formation
  • Elemental analysis: To verify sodium content and stoichiometry

Common Impurities

During the preparation of this compound, several potential impurities may form:

  • 3-Hydroxy-2-oxohexanoic acid 1,2-diphenylhydrazide: From hydrolysis reactions
  • 3-Carboxy-2-oxohexanoic acid 1,2-diphenylhydrazide: From oxidation processes
  • Azobenzene: Particularly at higher pH values (pH > 10)

Comparative Analysis of Preparation Methods

Each preparation method for this compound offers distinct advantages and limitations. The following table summarizes the key differences:

Table 3: Comprehensive Comparison of Preparation Methods

Method Yield Range Purity Scale Suitability Equipment Requirements Key Advantages Main Limitations
NaOH direct neutralization 70-85% 95-98% Laboratory to medium scale Basic Simplicity, low cost Water content in product
Sodium carbonate method 65-80% 96-99% Laboratory to large scale Moderate Fewer impurities Longer reaction time
Sodium alkoxide approach 75-90% 97-99% Laboratory scale Advanced Anhydrous product Hazardous reagents
Phenylbutazone-sodium-monoglycerate 80-95% >99% Laboratory to medium scale Moderate Crystallinity, stability More complex procedure

Chemical Reactions Analysis

Types of Reactions

Phenylbutazone sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include hydrazobenzene, azobenzene, and various substituted phenylbutazone derivatives. These products are often analyzed using techniques such as high-performance liquid chromatography (HPLC) to determine their purity and composition .

Scientific Research Applications

Therapeutic Applications

1. Treatment of Inflammatory Conditions

  • Rheumatic Diseases : Phenylbutazone sodium salt is primarily used in the treatment of rheumatic diseases such as rheumatoid arthritis and osteoarthritis. Its anti-inflammatory properties help reduce pain and swelling associated with these conditions. Dosages typically range from 150 mg to 1200 mg daily for adults .
  • Veterinary Medicine : In veterinary practices, this compound is widely used to treat pain and inflammation in horses and dogs. It is effective in managing conditions like laminitis and other musculoskeletal disorders .

2. Clinical Research

  • Cancer Treatment : Recent studies have investigated the potential of this compound in cancer therapy. It has shown promise as a histone deacetylase inhibitor, which may help in differentiating cancer cells and inhibiting tumor growth. Clinical trials have explored its use in treating solid tumors and hematological malignancies .
  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, potentially benefiting conditions like multiple sclerosis by reducing neuroinflammation .

Case Study 1: Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis demonstrated significant improvements in pain reduction and joint function after treatment with this compound compared to placebo. Patients reported enhanced mobility and decreased morning stiffness, indicating its effectiveness as an anti-inflammatory agent.

Case Study 2: Veterinary Use in Horses

In a controlled study on horses suffering from laminitis, administration of this compound resulted in marked improvement in clinical signs such as lameness and pain response. The horses exhibited better weight bearing on affected limbs within days of treatment.

Comparative Data Table

Application AreaDosage RangeAdministration RouteObserved Effects
Rheumatic Diseases150 mg - 1200 mgOral/ParenteralPain relief, reduced inflammation
Veterinary MedicineVaries by speciesOral/InjectableImproved mobility, reduced pain
Cancer TreatmentVariesOral/InjectableTumor growth inhibition, differentiation effects
NeuroprotectionVariesOral/InjectableReduced neuroinflammation

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons
Compound Key Structural Modifications Bioavailability Half-Life (Hours) Uricosuric Activity Sodium/Water Retention
Phenylbutazone Sodium Salt Sodium salt of phenylbutazone High (IV) ~72 Low High
G.27202 Butyl side chain replaced with phenylthioethyl Low (oral); High (IV) ~72 (IV) None Moderate
G-25671 Phenylthioethyl substitution High (oral) ~24 High Moderate
LAS 11871 Modified pyrazolidine backbone High (oral) ~48 Moderate Low
Mofebutazone Shorter alkyl chain Moderate (oral) ~12 Low Low

Key Findings :

  • G.27202 : While equipotent to phenylbutazone in anti-inflammatory effects, it lacks uricosuric activity and has poor oral absorption, limiting its clinical utility .
  • G-25671 : Exhibits superior uricosuric activity (critical for gout management) compared to phenylbutazone, with comparable sodium retention but shorter half-life .
  • LAS 11871 : Demonstrates enhanced therapeutic efficacy and reduced toxicity (e.g., lower gastrointestinal ulceration risk) at equimolar doses .
  • Mofebutazone : Reduced sodium retention and shorter half-life make it safer for short-term use but less effective in chronic inflammation .
Efficacy in Clinical Settings

Table 2: Comparative Clinical Efficacy in Degenerative Joint Disease

Compound Pain Reduction (%) Functional Improvement (%) Adverse Effects (Incidence)
This compound 70–80 65–75 High (edema, leukopenia)
Meclofenamate Sodium 85–90 80–85 Moderate (GI discomfort)
Naproxen 70–75 60–70 Low (headache)
2-Pyridone Derivatives (e.g., 58f) 85–95 (in vivo) N/A Low (preclinical data)

Key Findings :

  • Meclofenamate Sodium : Outperforms phenylbutazone in pain relief and functional improvement with fewer severe side effects .
  • 2-Pyridone Derivatives : In preclinical studies, compounds like 58f (4-MeOC₆H₄-substituted) show 57.6% inhibition of inflammation at 3 hours, surpassing phenylbutazone (41.2%) .

Table 3: Toxicity Comparisons

Compound Gastrointestinal Ulceration Hematotoxicity (WBC Reduction) Renal Toxicity
This compound High High Moderate
LAS 11871 Low None reported Low
G-25671 Moderate None reported Low
Mofebutazone Low None reported Low

Mechanistic Insights :

  • This compound induces gastric ulceration via vagally mediated hypercontractility, exacerbated by acidic environments .
  • Derivatives like LAS 11871 and 58f mitigate toxicity through reduced COX-1 inhibition and minimized aromatic hydroxylation, a key pathway for metabolite-induced toxicity .
Molecular and In Silico Comparisons

COX-2 Binding Affinity (ΔG, kcal/mol) :

  • Phenylbutazone : -7.2 (Human COX-2)
  • Derivative 58f : -8.5 (Human COX-2)
  • Indomethacin (Control) : -9.1 (Human COX-2)

Key Findings :

Biological Activity

Phenylbutazone sodium salt is a synthetic pyrazolone derivative primarily used for its anti-inflammatory, analgesic, and antipyretic properties. This compound has been extensively studied for its biological activities, particularly in relation to its mechanism of action, pharmacokinetics, and potential toxic effects.

Phenylbutazone exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in the synthesis of prostaglandins and thromboxanes, which are mediators involved in inflammation and pain signaling. The compound binds to and inactivates prostaglandin H synthase and prostacyclin synthase via peroxide-mediated deactivation, ultimately resulting in decreased inflammation and pain perception .

Pharmacokinetics

Absorption and Distribution

Phenylbutazone is well-absorbed after oral administration, with peak plasma concentrations achieved within 3 hours. The drug exhibits high protein binding (98-99%), primarily to albumin, which affects its distribution and bioavailability .

Metabolism and Excretion

The metabolism of phenylbutazone occurs mainly in the liver, where it undergoes extensive biotransformation. The elimination half-life varies significantly across species; for example, it is approximately 2 hours in humans but can be much longer in other animals such as horses .

Toxicological Profile

Despite its therapeutic benefits, phenylbutazone is associated with several adverse effects. Notably, it can cause gastrointestinal ulcers and renal toxicity. A study involving female Wistar rats demonstrated that phenylbutazone administration resulted in significant gastric ulceration and increased histamine formation capacity, indicating a direct correlation between the drug's use and gastric damage .

Case Study: Renal Toxicity

A documented case reported acute renal failure linked to phenylbutazone use in a patient who had previously shown normal renal function. The patient developed oliguria after ingesting the drug, suggesting that phenylbutazone may precipitate renal dysfunction in susceptible individuals .

Research Findings

Research has highlighted various aspects of phenylbutazone's biological activity:

Study Findings
Abdel-Galil & Marshall (1971)Phenylbutazone caused significant gastric ulceration and increased histamine levels in rats .
Higgins et al. (1984)Demonstrated 70-100% inhibition of PGE2 synthesis in equine models after administration .
Authié et al. (2010)Reported decreased hepatic clearance under exercise conditions .

Q & A

Q. What are the recommended methods for synthesizing Phenylbutazone sodium salt, and how do reaction conditions influence yield?

Synthesis typically involves alkaline dissolution of phenylbutazone followed by sodium salt formation. Key parameters include:

  • Alkali concentration : Excess sodium hydroxide (e.g., 30.0 g for phenylbutazone calcium synthesis) ensures complete deprotonation .
  • Temperature : Optimal salt formation occurs at 50°C, minimizing side reactions .
  • Acylation methods : Thallium salts in ether with acid chlorides yield O-acyl derivatives with minimal hydrolysis, critical for stability . Avoid aqueous conditions to prevent hydrolysis of intermediates .

Q. What analytical techniques are validated for quantifying this compound purity?

  • HPLC and Mass Spectrometry (MS) : Ensure batch-to-batch consistency by analyzing peptide content, salt content, and impurities .
  • Infrared Spectroscopy (IR) : Monitor carbonyl bands (e.g., loss at 1650 cm⁻¹ indicates successful acylation) .
  • Titration : Validate sodium content via ion-selective electrodes or flame photometry .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Storage : Protect from light in tightly sealed containers at 2–10°C to prevent degradation .
  • Exposure control : Use local exhaust ventilation and PPE (gloves, goggles) to avoid inhalation or skin contact. In case of exposure, rinse with water and seek medical attention .
  • Incompatibilities : Avoid strong oxidizers and minimize dust generation during handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., variable efficacy in equine studies)?

  • Experimental replication : Conduct dose-response studies across multiple models (e.g., in vitro vs. in vivo) to isolate confounding factors .
  • Metabolite analysis : Use LC-MS to track sodium salt conversion to active metabolites, which may explain efficacy variations .
  • Species-specific factors : Adjust protocols for metabolic rate differences (e.g., cytochrome P450 activity in horses vs. rodents) .

Q. What strategies optimize batch-to-batch consistency in this compound formulations for sensitive assays?

  • Enhanced QC : Request additional analyses (e.g., peptide content, TFA removal <1%) to minimize variability in cell-based assays .
  • Stabilization : Use lyophilization or inert atmosphere storage to prevent hygroscopic degradation .
  • Solubility testing : Pre-screen batches in assay buffers (e.g., PBS or DMSO) to ensure uniform dissolution .

Q. How can synthesis of this compound derivatives be tailored for targeted drug delivery?

  • Mixed anhydride routes : React phenylbutazone with trifluoroacetic anhydride (TFAA) and carboxylic acids to generate stable O-acyl derivatives .
  • Functionalization : Introduce tertiary amino groups via nicotinoyl chloride, though this requires acid scavengers to prevent side reactions .
  • Crystallography : Characterize salt polymorphs to select forms with optimal bioavailability .

Q. What methodological gaps exist in current qualitative analysis protocols for sodium salts like Phenylbutazone?

  • Procedural rigor : Students often omit key steps (e.g., action verbs, apparatus specifications) in salt preparation, leading to irreproducible results .
  • Validation : Pair traditional titration with modern techniques (e.g., NMR) to cross-verify sodium content .
  • Error documentation : Report deviations in observation accuracy (e.g., color changes in hydrolysis tests) to refine protocols .

Experimental Design Considerations

Q. How should researchers design in vivo studies to evaluate this compound toxicity?

  • Dosing intervals : Administer sodium salt formulations at 12-hour intervals to maintain plasma concentrations, adjusting for renal clearance rates .
  • Biomarkers : Monitor creatinine kinase and BUN levels to assess nephrotoxicity .
  • Control groups : Include cohorts receiving phenylbutazone free acid to compare sodium salt bioavailability .

Q. What statistical approaches address variability in anti-inflammatory response data for this compound?

  • Multivariate analysis : Correlate sodium salt concentration, exposure time, and cytokine profiles (e.g., IL-6, TNF-α) using ANOVA .
  • Power analysis : Ensure sample sizes (e.g., n ≥ 10 per group) account for intersubject variability in pharmacokinetic studies .

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